Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiourea. One common method includes the following steps:
Starting Materials: 2-amino-5-methyl-1,3,4-thiadiazole and thiourea.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions.
Procedure: The mixture is heated at reflux temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for (5-methyl-1,3,4-thiadiazol-2-yl)thiourea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative with potent antimicrobial properties.
4-amino-5-methyl-1,3,4-thiadiazole-2-thiol: Known for its anticancer and antioxidant activities.
Uniqueness
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea is unique due to its combination of the thiourea and thiadiazole moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58326-38-8 |
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Molecular Formula |
C4H6N4S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChI Key |
WLYWAVBSPYLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=S)N |
Origin of Product |
United States |
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